

CAS number and molecular weight of 3-Formyl rifamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formyl rifamycin

Cat. No.: B15561880

[Get Quote](#)

An In-depth Technical Guide to 3-Formyl Rifamycin

This guide provides comprehensive technical information on **3-Formyl rifamycin**, a key semisynthetic derivative of the rifamycin family of antibiotics. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Compound Data

3-Formyl rifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a pivotal intermediate in the synthesis of clinically important antibiotics, including Rifampicin.^{[1][2]} Its primary biological activity stems from the inhibition of bacterial DNA-dependent RNA polymerase.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **3-Formyl rifamycin** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Citation(s)
CAS Number	13292-22-3	[1] [2] [3]
Molecular Formula	C ₃₈ H ₄₇ NO ₁₃	[1] [2] [3]
Molecular Weight	725.78 g/mol	[1] [4] [5]
Appearance	Pink to red crystalline solid	[5]
Melting Point	>122 °C (decomposition)	[1]
UV-Vis λ _{max}	220, 240, 262, 324, 489 nm	[2]
Solubility	Soluble in DMSO (62.5 mg/mL), methanol, and chloroform	[1] [5]

Mechanism of Action

Antibacterial Action

The primary mechanism of antibacterial action for **3-Formyl rifamycin** and other rifamycins is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[\[1\]](#) By binding to the β-subunit of the enzyme, it physically blocks the path of the elongating RNA transcript, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[\[6\]](#)[\[7\]](#)

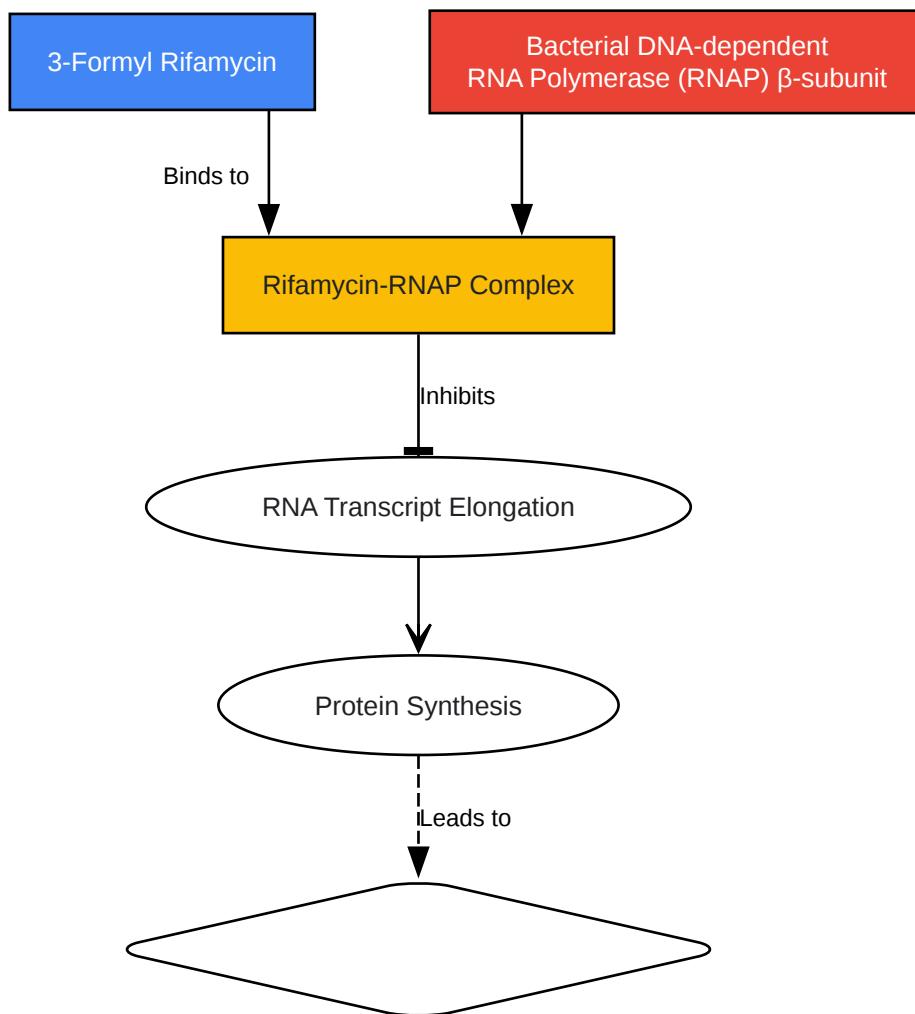
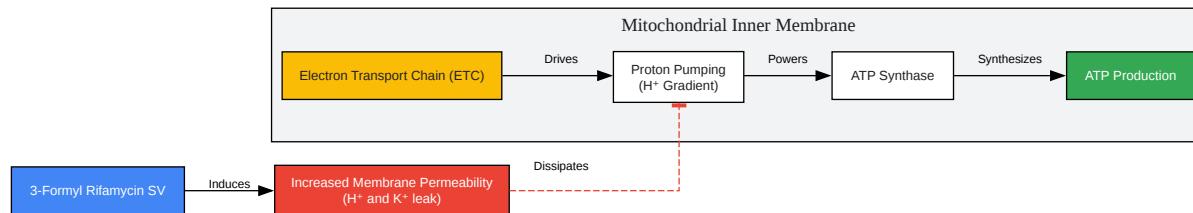
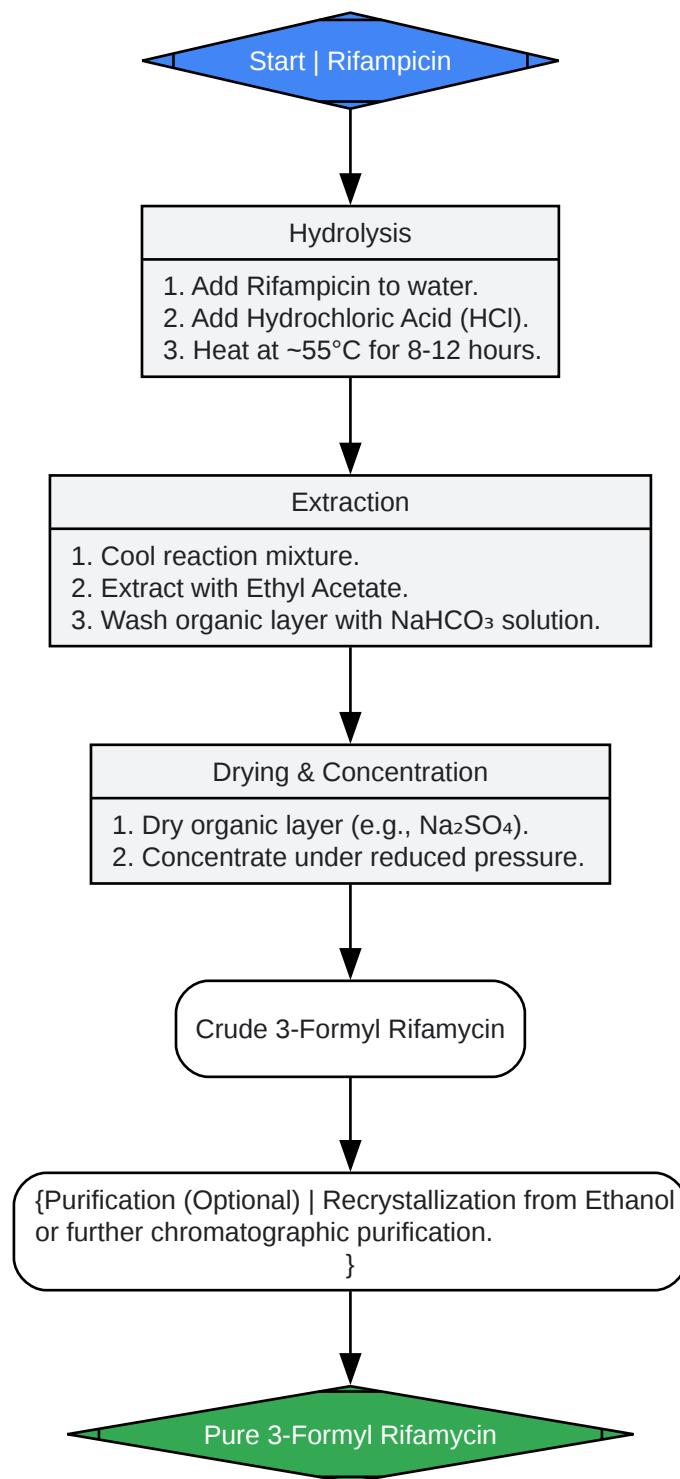


[Click to download full resolution via product page](#)

Fig. 1: Antibacterial mechanism of **3-Formyl Rifamycin**.

Effect on Mitochondria

Beyond its antibacterial properties, **3-Formyl rifamycin** SV has been shown to act as an uncoupler of oxidative phosphorylation in mammalian mitochondria *in vitro*.^{[3][8]} It interacts with the inner mitochondrial membrane, increasing its permeability to ions such as potassium (K⁺) and protons (H⁺).^{[3][5]} This dissipates the proton gradient required for ATP synthesis, effectively uncoupling electron transport from ATP production.

[Click to download full resolution via product page](#)


Fig. 2: Mitochondrial uncoupling by **3-Formyl Rifamycin** SV.

Experimental Protocols

The following protocols are synthesized from established methodologies for the preparation and analysis of **3-Formyl rifamycin**.

Synthesis and Purification Workflow

A common method for preparing **3-Formyl rifamycin** is through the controlled acid hydrolysis of Rifampicin. The subsequent purification is critical to remove impurities and isolate the target compound.

[Click to download full resolution via product page](#)

Fig. 3: Synthesis and purification workflow.

Protocol for Synthesis via Hydrolysis:

- Reaction Setup: Suspend Rifampicin (e.g., 100 g) in water (e.g., 1200 mL).
- Acidification: Add concentrated hydrochloric acid (e.g., 50 mL) to the suspension.
- Hydrolysis: Heat the mixture to 55°C and maintain for approximately 8 hours with stirring.
- Extraction: After cooling the reaction mixture to 10°C, perform a liquid-liquid extraction using ethyl acetate (e.g., 1000 mL).
- Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude **3-Formyl rifamycin**.^{[4][9]}
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for confirming the identity and purity of **3-Formyl rifamycin**.

Instrumentation and Conditions:

- HPLC System: A standard Reverse-Phase HPLC (RP-HPLC) system.
- Column: C8 or C18 column (e.g., Luna C8, 150mm × 4.6mm, 5 μ m).^[10]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.075M potassium dihydrogen phosphate with citric acid).^[10]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).^[10]

- Mass Spectrometer: An electrospray ionization (ESI) or thermospray mass spectrometer coupled to the HPLC outlet.

Methodology:

- Sample Preparation: Prepare a standard solution of **3-Formyl rifamycin** in a suitable solvent (e.g., DMSO or the mobile phase).
- Injection: Inject a small volume (e.g., 10-20 μ L) of the sample onto the HPLC column.
- Chromatographic Separation: Run the gradient elution program to separate **3-Formyl rifamycin** from impurities.
- Detection and Analysis:
 - Monitor the UV chromatogram for the retention time corresponding to **3-Formyl rifamycin**.
 - The mass spectrometer will provide mass-to-charge ratio (m/z) data, which should correspond to the protonated molecule $[M+H]^+$ or other adducts (e.g., $[M+Na]^+$) of **3-Formyl rifamycin**.^[11]
 - Purity can be assessed by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Formyl rifamycin | Benchchem [benchchem.com]
- 2. Synthesis and quantitative structure-activity relationships of some antibacterial 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrzones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of rifampicin derivatives on the ion compartmentation of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. EFFECT OF RIFAMPICIN DERIVATIVES ON THE ION COMPARTMENTATION OF BIOLOGICAL MEMBRANES [jstage.jst.go.jp]
- 6. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. IN VITRO EFFECT OF RIFAMPICIN AND ITS DERIVATIVES ON ENERGY TRANSFER REACTIONS IN MITOCHONDRIA [jstage.jst.go.jp]
- 9. 3-FORMYL RIFAMYCIN SV synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of 3-Formyl rifamycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561880#cas-number-and-molecular-weight-of-3-formyl-rifamycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com